An In-depth Technical Guide to 7-Chloro-3-methylthieno[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 7-Chloro-3-methylthieno[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Thienopyridines in Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship allows thieno[3,2-b]pyridine derivatives to effectively interact with a wide array of biological targets, including enzymes and receptors, making them a privileged scaffold in the design of novel therapeutics. The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a unique electronic environment that influences the molecule's reactivity, metabolic stability, solubility, and pharmacokinetic properties. Among the various derivatives of this scaffold, 7-Chloro-3-methylthieno[3,2-b]pyridine (CAS 953045-91-5) has emerged as a crucial building block, particularly in the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers in the field of drug discovery.
Core Chemical and Physical Properties
7-Chloro-3-methylthieno[3,2-b]pyridine is a solid at room temperature, with its appearance ranging from white to yellow or orange.[1] While extensive experimental data on its physical properties is not widely published, a compilation of its fundamental chemical identifiers and predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 953045-91-5 | [2][3] |
| Molecular Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.66 g/mol | [2] |
| Monoisotopic Mass | 182.99095 Da | [4] |
| Appearance | White to Yellow to Orange powder to lump | [1] |
| Predicted XlogP | 3.0 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [2] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Rotatable Bond Count | 0 | PubChem |
| Predicted Topological Polar Surface Area | 41.1 Ų | PubChem |
Synthesis and Elucidation of Structure
While a specific, detailed, and publicly available experimental protocol for the synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine is not readily found in peer-reviewed literature, the general synthesis of related thieno[3,2-b]pyridines often involves the construction of either the thiophene or the pyridine ring onto a pre-existing heterocyclic core.
A plausible synthetic route, based on established methodologies for similar scaffolds, is the chlorination of a 3-methylthieno[3,2-b]pyridin-7(4H)-one precursor. This transformation can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride in an inert solvent.
Illustrative Synthetic Pathway
Caption: Plausible synthetic route for 7-Chloro-3-methylthieno[3,2-b]pyridine.
Chemical Reactivity: A Tale of Two Rings
The reactivity of the 7-Chloro-3-methylthieno[3,2-b]pyridine nucleus is dictated by the distinct electronic characteristics of its constituent rings. The thiophene ring, being electron-rich, is predisposed to electrophilic aromatic substitution, while the electron-deficient pyridine ring is more susceptible to nucleophilic attack.[5]
Nucleophilic Aromatic Substitution (SNAr) at the 7-Position
The chlorine atom at the C-7 position is the most reactive site for nucleophilic aromatic substitution (SNAr). Its position alpha to the pyridine nitrogen significantly stabilizes the Meisenheimer complex intermediate formed during the reaction, thereby facilitating the displacement of the chloride ion.[5] This inherent reactivity makes the C-7 position a versatile handle for introducing a diverse range of functional groups, which is a cornerstone of its utility in constructing libraries of compounds for drug screening.
Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of 7-amino, 7-alkoxy, and 7-thioether derivatives, respectively. These reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent.
Caption: General scheme for SNAr reactions at the C-7 position.
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-donating methyl group at the C-3 position further activates the thiophene ring towards electrophilic attack. Consequently, electrophilic aromatic substitution is predicted to occur preferentially on the thiophene ring, most likely at the C-2 position, which is electronically activated and sterically accessible.[5] Reactions such as halogenation or nitration, under controlled conditions, would be expected to yield the 2-substituted derivative.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thieno[3,2-b]pyridine scaffold has proven to be an attractive core for the development of highly selective kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. 7-Chloro-3-methylthieno[3,2-b]pyridine serves as a key starting material for the synthesis of various substituted thienopyridines, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
While specific drug candidates derived directly from this intermediate are often proprietary, the scientific and patent literature contains numerous examples of thieno[3,2-b]pyridine-based kinase inhibitors. For instance, derivatives of the thieno[3,2-b]pyridine scaffold have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] Furthermore, the broader thienopyridine class has shown potential as inhibitors of other kinases and has even been identified as phosphoinositide phospholipase C (PI-PLC) inhibitors through virtual screening.[5]
The general strategy involves utilizing the reactive 7-chloro group to introduce a variety of substituents that can interact with specific residues in the kinase active site, thereby achieving potency and selectivity.
Caption: Workflow for developing kinase inhibitors from the title compound.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a characteristic singlet for the methyl group protons.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with their chemical shifts influenced by the neighboring heteroatoms and substituents.[5]
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Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.[4][5]
Conclusion
7-Chloro-3-methylthieno[3,2-b]pyridine is a versatile and valuable building block in modern medicinal chemistry. Its unique electronic properties, arising from the fused thiophene and pyridine rings, and the strategic placement of the chloro and methyl substituents, provide a powerful platform for the synthesis of diverse compound libraries. The high reactivity of the 7-chloro group towards nucleophilic substitution is particularly advantageous for generating analogs with a wide range of functionalities. As the quest for more selective and effective therapeutics continues, particularly in the realm of kinase inhibitors, the strategic application of core scaffolds like 7-Chloro-3-methylthieno[3,2-b]pyridine will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. 7-Chloro-6,7-dihydrothieno[3,2-b]pyridine | C7H6ClNS | CID 163658018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-chloro-3-methylthieno[3,2-b]pyridine (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 5. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
